The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives

Journal of the Chemical Society B: Physical Organic Pub Date: DOI: 10.1039/J29700000114

Abstract

3-Hydroxy- and 3-methoxy-pyridine undergo nitration as their corresponding conjugate acids at the 2-position. 6-Hydroxy-2(1H)-pyridone together with its N-methyl derivative and 6-methoxy-analogues are nitrated as free bases, at or near the encounter rate, in the 3-position.

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